molecular formula C10H11ClN2S B12366430 4-(4-Chlorophenyl)-1,3-diazinane-2-thione

4-(4-Chlorophenyl)-1,3-diazinane-2-thione

Cat. No.: B12366430
M. Wt: 226.73 g/mol
InChI Key: RGOFZFABYMWROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-1,3-diazinane-2-thione is a heterocyclic compound that features a diazinane ring substituted with a 4-chlorophenyl group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-1,3-diazinane-2-thione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroaniline with carbon disulfide and a base, followed by cyclization with formaldehyde under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-1,3-diazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-1,3-diazinane-2-thione exerts its effects involves interactions with specific molecular targets. The thione group can interact with metal ions or enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 4-Chlorophenyl azide

Uniqueness

4-(4-Chlorophenyl)-1,3-diazinane-2-thione is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications .

Properties

Molecular Formula

C10H11ClN2S

Molecular Weight

226.73 g/mol

IUPAC Name

4-(4-chlorophenyl)-1,3-diazinane-2-thione

InChI

InChI=1S/C10H11ClN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-4,9H,5-6H2,(H2,12,13,14)

InChI Key

RGOFZFABYMWROO-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=S)NC1C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.